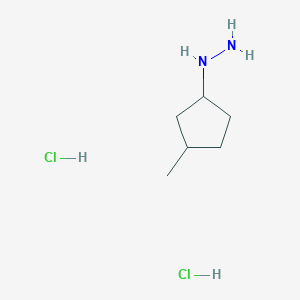

(3-Methylcyclopentyl)hydrazine;dihydrochloride

Description

(3-Methylcyclopentyl)hydrazine dihydrochloride is a hydrazine derivative characterized by a cyclopentyl ring substituted with a methyl group and a dihydrochloride salt form. Hydrazine derivatives are widely used in organic synthesis, pharmaceuticals, and biochemical research due to their reactivity as nucleophiles and intermediates in heterocyclic compound formation .

Properties

IUPAC Name |

(3-methylcyclopentyl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-2-3-6(4-5)8-7;;/h5-6,8H,2-4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPVYCHYDAYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclopentyl)hydrazine;dihydrochloride typically involves the reaction of 3-methylcyclopentanone with hydrazine hydrate. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:

Starting Material: 3-methylcyclopentanone

Reagent: Hydrazine hydrate

Conditions: Acidic medium (e.g., hydrochloric acid)

The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the hydrazine derivative under the acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (3-Methylcyclopentyl)hydrazine;dihydrochloride follows a similar synthetic route but on a larger scale. The process involves:

Large-scale reaction vessels: To accommodate the increased volume of reactants.

Controlled temperature and pressure: To ensure optimal reaction conditions and yield.

Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclopentyl)hydrazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form amines or other reduced nitrogen species.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Azines or other nitrogen-containing compounds.

Reduction: Amines or other reduced nitrogen species.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(3-Methylcyclopentyl)hydrazine;dihydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to form various nitrogen-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylcyclopentyl)hydrazine;dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group (-NH-NH2) can form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes, receptors, and other proteins, thereby modulating biological processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Hydrazine dihydrochlorides vary significantly based on substituent groups, which influence their stability, solubility, and reactivity:

Aromatic vs. Alicyclic Substituents :

- Phenethylhydrazine dihydrochloride () and (4-Methoxybenzyl)hydrazine dihydrochloride () feature aromatic substituents. These compounds are often used in drug synthesis (e.g., phenelzine, an antidepressant) but may exhibit lower stability due to resonance effects in aromatic systems .

- (3-Methylcyclopentyl)hydrazine dihydrochloride contains a bulky alicyclic substituent. The methylcyclopentyl group likely enhances steric hindrance, reducing reactivity in certain reactions (e.g., cyclocondensation) compared to smaller substituents like methyl or methoxy groups .

Electron-Withdrawing vs. Electron-Donating Groups :

Physical Properties

Key physical properties of selected hydrazine dihydrochlorides are compared below:

Biological Activity

(3-Methylcyclopentyl)hydrazine;dihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

The molecular formula of (3-Methylcyclopentyl)hydrazine;dihydrochloride is C₇H₁₄Cl₂N₂. The compound features a hydrazine functional group (-NH-NH₂) attached to a 3-methylcyclopentyl moiety, which influences its reactivity and biological interactions. The presence of the hydrazine group allows for covalent bonding with electrophilic centers in biomolecules, potentially affecting various biological processes.

The primary mechanism of action for (3-Methylcyclopentyl)hydrazine;dihydrochloride involves:

- Covalent Bonding : The hydrazine group can form stable adducts with proteins, enzymes, and nucleic acids, altering their functions.

- Reactive Oxygen Species (ROS) Generation : Compounds containing hydrazine groups have been shown to generate ROS, leading to oxidative stress and potential cellular damage .

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in tumor growth, suggesting a potential role in cancer therapy.

Antitumor Effects

Research indicates that derivatives of hydrazine compounds exhibit antitumor properties. (3-Methylcyclopentyl)hydrazine;dihydrochloride has shown promise in inhibiting tumor cell proliferation in vitro. Specific studies have demonstrated:

- Inhibition of Tumor Growth : Early findings suggest that the compound may interfere with pathways critical for tumor survival and proliferation. However, comprehensive evaluations are needed to confirm these effects.

- Mechanistic Studies : Investigations into the compound's interaction with cellular pathways have revealed that it may modulate apoptotic signaling, leading to increased apoptosis in cancer cells.

Toxicological Studies

While exploring its biological activity, it is crucial to consider the toxicological profile:

- Genotoxicity : Similar hydrazine derivatives have been reported to induce DNA damage through the formation of reactive intermediates. This raises concerns regarding the safety profile of (3-Methylcyclopentyl)hydrazine;dihydrochloride in therapeutic applications .

- Oxidative Stress : The generation of ROS can lead to oxidative stress, contributing to cellular damage and potential side effects in vivo .

Case Studies

Several case studies have explored the biological activity of hydrazine derivatives, including (3-Methylcyclopentyl)hydrazine;dihydrochloride:

-

Antitumor Activity :

- A study demonstrated that treatment with (3-Methylcyclopentyl)hydrazine;dihydrochloride resulted in significant inhibition of cell proliferation in various cancer cell lines.

- Mechanistic analysis revealed alterations in apoptosis-related pathways.

-

Metabolic Pathways :

- Investigations into metabolic pathways indicated that cytochrome P450 enzymes play a role in the metabolism of this compound, producing reactive metabolites that may contribute to its biological activity and toxicity.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.